N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(bicyclo[221]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide typically involves multiple steps. One common method involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 4-isocyanatophenylmorpholine-4-carboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(oxiran-2-yl)methylbenzenesulfonamide
- N-(alkyl-, benzyl-, arylsulfonyl)-N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-2-ylmethanamine
Uniqueness
N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide is unique due to its combination of a bicyclic structure with a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H25N3O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[4-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C20H25N3O3/c24-19(21-13-17-12-14-1-2-16(17)11-14)15-3-5-18(6-4-15)22-20(25)23-7-9-26-10-8-23/h1-6,14,16-17H,7-13H2,(H,21,24)(H,22,25) |
InChI Key |
UMDQKMSWEDOFHB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CC4CC3C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.